N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide
Description
N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide is a synthetic carboxamide derivative featuring a naphthalene core substituted at the 1-position with a carboxamide group. The side chain comprises a 2-methoxyethyl moiety linked to a 5-chlorothiophen-2-yl ring.
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c1-22-15(16-9-10-17(19)23-16)11-20-18(21)14-8-4-6-12-5-2-3-7-13(12)14/h2-10,15H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGXBECWNFRKRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Chlorination: The thiophene ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with naphthamide: The chlorinated thiophene derivative is coupled with a naphthamide moiety through a nucleophilic substitution reaction, often using a base like potassium carbonate in a polar aprotic solvent.
Chemical Reactions Analysis
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Antibacterial Activity
One of the prominent applications of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide is its antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including resistant strains.
Case Study:
A study highlighted in patent US20120015941A1 demonstrates the efficacy of related amide compounds in inhibiting bacterial growth. The findings suggest that modifications to the thiophene group can enhance antibacterial potency, making this compound a candidate for further development in treating bacterial infections .
Anticancer Potential
Recent investigations have also explored the anticancer potential of this compound. The naphthalene and thiophene frameworks are known to interact with biological targets involved in cancer progression.
Research Findings:
In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Pharmacological Insights
The pharmacological profile of this compound suggests several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for bacterial survival and cancer cell metabolism.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, potentially inhibiting their activity. The naphthamide moiety may enhance the compound’s binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Features and Substituent Effects
The compound’s uniqueness lies in its 5-chlorothiophene and methoxyethyl substituents. Below is a comparison with three structurally related carboxamides:
*Calculated based on molecular formula; †Estimated using analogous data; ‡Molecular formula: C₁₉H₁₅ClNO₂; §Predicted due to hydroxyl group.
Substituent Impact on Physicochemical Properties
- Thiophene vs. Thiophenes also exhibit lower lipophilicity than similarly substituted phenyl rings, as reflected in the slightly higher logP of Y203-8387 (4.47 vs. ~4.5 for the target) .
- Methoxyethyl Chain : The methoxyethyl group likely improves aqueous solubility relative to Y203-8387’s ethyl linker, though less significantly than the hydroxyl group in CAS 135-63-7, which drastically reduces logP (~3.8) .
Bioactivity and Functional Implications
While direct bioactivity data for the target compound are unavailable, insights can be drawn from analogs:
- Y203-8387 : Similar naphthalene-carboxamide derivatives are explored for kinase inhibition or antimicrobial activity, where chlorophenyl groups enhance target affinity .
- CAS 135-63-7 : The hydroxyl group in this compound may facilitate hydrogen bonding, making it suitable for dye or sensor applications, as seen in industrial contexts .
- Oxadiazole Derivatives: Oxadiazoles are known for antimicrobial and anti-inflammatory properties; the methoxyphenyl substitution in could modulate electron distribution for optimized activity .
Biological Activity
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide, with the CAS number 2034442-60-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 345.8431 g/mol
- SMILES Notation : COC(c1ccc(s1)Cl)CNC(=O)c1cccc2c1cccc2
Research indicates that compounds similar to this compound exhibit a variety of biological activities, primarily through their interactions with cellular pathways involved in inflammation and cancer progression.
Anti-inflammatory Activity : A study involving various naphthalene derivatives showed that certain compounds inhibited neutrophil activation, which is crucial in inflammatory responses. The structure of this compound suggests it may also possess similar anti-inflammatory properties by modulating neutrophil activity and cytokine release .
Anticancer Potential : The naphthalene core structure has been associated with anticancer activities. For instance, derivatives of naphthalene have demonstrated antiproliferative effects on various cancer cell lines, including HeLa and A549 cells. This suggests that this compound might inhibit cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest .
Biological Activity Data
| Biological Activity | IC50 Values (µM) | Tested Cell Lines |
|---|---|---|
| Antiproliferative | 226 (HeLa) | HeLa |
| 242.52 (A549) | A549 | |
| Anti-inflammatory | Not specified | Neutrophils |
Case Studies and Research Findings
- Inhibition of Neutrophil Activation : In a study assessing the effects of naphthalene derivatives on neutrophils, compounds demonstrated significant inhibition of enzyme release in response to stimuli like fMLP (N-formyl-methionyl-leucyl-phenylalanine). This suggests a potential application in treating inflammatory diseases .
- Anticancer Activity : Another study highlighted the antiproliferative effects of naphthalene derivatives on cancer cell lines, indicating that modifications to the naphthalene structure could enhance biological activity. The specific activity of this compound remains to be thoroughly tested but is expected to follow similar trends .
- Molecular Docking Studies : Computational studies have suggested that naphthalene-based compounds can interact with key enzymes involved in metabolic pathways, potentially leading to the development of selective inhibitors for therapeutic use .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide, and what reaction conditions optimize yield?
- Methodology : A multi-step synthesis is typically employed, starting with functionalization of the naphthalene core. For example, coupling 5-chlorothiophene derivatives with methoxyethylamine intermediates via nucleophilic substitution (SN2), followed by carboxamide formation using activating agents like DCC (dicyclohexylcarbodiimide) in anhydrous DMF. Reaction optimization includes temperature control (e.g., 0–25°C for amine coupling) and purification via column chromatography (hexane:ethyl acetate gradients) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and NMR spectroscopy (¹H/¹³C) to confirm functional groups. For example, the methoxy group (-OCH₃) appears as a singlet at ~3.3 ppm in ¹H NMR. Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ at m/z ~400) .
Q. What preliminary toxicity screening protocols are applicable for this compound?
- Methodology : Follow OECD guidelines for acute toxicity (e.g., OECD 423) using rodent models. Include in vitro assays like Ames test (bacterial reverse mutation) and cytotoxicity in HepG2 cells. Dose ranges should align with structural analogs (e.g., naphthalene derivatives show hepatic effects at 50–100 mg/kg in rats) .
Q. What are the standard solubility and stability profiles of this compound under laboratory conditions?
- Methodology : Solubility is tested in DMSO, ethanol, and PBS (pH 7.4) via gravimetric analysis. Stability studies involve HPLC monitoring under varying temperatures (4°C, 25°C) and light exposure. For example, naphthalene carboxamides degrade by <5% in DMSO at -20°C over 6 months .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodology : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to harmonize datasets. For instance, discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) may arise from assay conditions (ATP concentration, pH). Validate using orthogonal methods (e.g., SPR for binding affinity) .
Q. What computational and crystallographic approaches elucidate the compound’s target-binding mechanisms?
- Methodology : Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., kinases) using crystal structures from the PDB. Experimental validation via X-ray crystallography (SHELX suite for refinement) can resolve binding modes. For example, the naphthalene ring may engage in π-π stacking with aromatic residues .
Q. How do structural modifications (e.g., chloro/methoxy groups) influence metabolic stability in vivo?
- Methodology : Conduct isotopic labeling (¹⁴C or ³H) to track metabolites in rodent plasma and urine. LC-MS/MS identifies major metabolites (e.g., oxidative cleavage of the thiophene ring). Compare with analogs lacking substituents to isolate substituent effects .
Q. What advanced statistical models are suitable for dose-response relationships in chronic toxicity studies?
- Methodology : Use benchmark dose (BMD) modeling (EPA Proast software) to analyze non-linear responses. For example, hepatic enzyme induction data (CYP1A2) may follow a Hill equation model, requiring maximum likelihood estimation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
